molecular formula C12H11BrN2O B1481096 4-((Benzyloxy)methyl)-6-bromopyrimidine CAS No. 2097967-17-2

4-((Benzyloxy)methyl)-6-bromopyrimidine

Cat. No.: B1481096
CAS No.: 2097967-17-2
M. Wt: 279.13 g/mol
InChI Key: QQTVBHWLAKHOAK-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)-6-bromopyrimidine ( 2097967-17-2) is a brominated pyrimidine derivative with a molecular formula of C12H11BrN2O and a molecular weight of 279.13 g/mol . Its structure features a bromine atom at the 6-position of the pyrimidine ring, making it a versatile building block for chemical synthesis and pharmaceutical research. The bromine atom serves as an excellent leaving group, enabling this compound to undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, for the construction of more complex molecules . Furthermore, the presence of the benzyloxymethyl group can influence the solubility and electronic properties of the molecule, facilitating its use in the development of novel chemical entities. Pyrimidine cores are fundamental scaffolds in medicinal chemistry and material science, and this bromo-functionalized analog is offered for the purpose of discovering new bioactive compounds or functional materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-bromo-6-(phenylmethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTVBHWLAKHOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 4-((Benzyloxy)methyl)-6-bromopyrimidine generally involves:

Preparation of the Benzyloxy Methyl Intermediate

A key intermediate in the synthesis is the benzyloxy methyl moiety attached to the pyrimidine ring. This group can be introduced through the following approach:

  • Synthesis of 4-(Benzyloxy)benzyl derivatives : These are prepared by reacting phenolic compounds (e.g., 4-cyanophenol) with benzyl bromides in the presence of potassium carbonate in acetone under reflux conditions. This reaction yields benzyloxy-substituted intermediates with high efficiency (92–99% yield).

  • Reduction of nitrile to amine : The nitrile group on these intermediates can be reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C, followed by hydrolysis under basic conditions to yield the corresponding benzyloxy benzylamines.

These benzyloxy benzylamines are crucial for further functionalization on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)-6-bromopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a hydroxymethyl group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., dichloromethane, acetone).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

Major Products Formed

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

4-((Benzyloxy)methyl)-6-bromopyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-6-bromopyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxy methyl group can enhance the compound’s ability to interact with biological targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituents (Position) Key Functional Groups Reactivity/Applications
This compound Benzyloxymethyl (C4), Br (C6) Bromine, benzyl ether Cross-coupling, drug intermediates
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4) Benzyloxypropyl (C6), methoxymethyl (C1, C3), methyl (C5) Benzyl ether, methoxy, diketone Steroidomimetics, enzyme inhibition
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol Br (C4), benzimidazole (C6), methoxy (C2) Bromine, benzimidazole, phenol Metal chelation, coordination chemistry
(4aR)-1-[(3-chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester (Patent Compound) Benzyloxyphenyl (side chain), pyrrolopyridazine core Benzyl ether, ester, pyrrolopyridazine Anticancer or anti-inflammatory agents

Key Observations :

  • Substituent Complexity : The target compound has simpler substituents (C4 benzyloxymethyl, C6 Br) compared to Compound 4, which includes a branched benzyloxypropyl chain and multiple methoxymethyl groups. This simplicity may enhance synthetic accessibility for downstream modifications .
  • Bromine Reactivity: Unlike the bromine in 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol (position 4), the bromine in the target compound (position 6) is more sterically accessible, favoring nucleophilic displacement or cross-coupling reactions .
  • Core Heterocycle : The patent compound replaces pyrimidine with a pyrrolopyridazine core, altering electronic properties and biological target specificity .

Biological Activity

Overview

4-((Benzyloxy)methyl)-6-bromopyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a benzyloxy methyl group at the 4-position and a bromine atom at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors involved in cellular processes such as DNA synthesis and cellular metabolism. The benzyloxy group may undergo transformations under different conditions, influencing the compound's efficacy and stability in biological environments.

Target Enzymes and Pathways

  • Nucleic Acid Metabolism : As a pyrimidine derivative, it plays a role in nucleic acid metabolism.
  • Enzyme Interaction : It may interact with kinases and other enzymes, potentially affecting signaling pathways related to cell growth and proliferation.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibitory effects. The minimal inhibitory concentration (MIC) values suggest its potential use as an antimicrobial agent.

Anticancer Activity

Research focusing on the anticancer properties of this compound has revealed promising results. It has been evaluated against several cancer cell lines, demonstrating selective cytotoxicity. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-75.3Moderate antiproliferative
HCT1163.7Strong antiproliferative
HEK 2931.2Selective activity

These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.

Case Studies

In a recent study published in Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine compounds, including this compound, to evaluate their biological activities. The study highlighted that modifications to the substituents significantly influenced the antiproliferative activity against cancer cells. Notably, compounds with electron-donating groups exhibited enhanced activity compared to their unsubstituted counterparts .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its molecular structure, including factors such as size, polarity, and functional groups. Understanding these properties is crucial for evaluating its bioavailability and therapeutic potential.

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing potential pharmaceutical agents.
  • Organic Synthesis : Used as an intermediate in creating more complex organic molecules.
  • Materials Science : Explored for applications in developing novel materials with specific electronic or optical properties.

Q & A

Q. What are the optimal synthetic routes for preparing 4-((Benzyloxy)methyl)-6-bromopyrimidine with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Core Formation : Construct the pyrimidine ring via condensation of urea/thiourea derivatives with β-dicarbonyl compounds, followed by cyclization .

Functionalization : Introduce the benzyloxymethyl group via Williamson ether synthesis, protecting the hydroxyl group with benzyl bromide under basic conditions (e.g., NaH in DMF) .

Bromination : Brominate at the 6-position using reagents like N-bromosuccinimide (NBS) or PBr₃ in anhydrous conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the benzyloxymethyl group (δ ~4.5–5.0 ppm for -OCH₂- and aromatic protons) and bromine-induced deshielding at C6 .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 307.2) .
  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of bromine substitution (e.g., C–Br bond length ~1.9 Å) .

Advanced Research Questions

Q. How does the bromine atom at the 6-position influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The C–Br bond facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids):
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C .
  • Challenges : Steric hindrance from the benzyloxymethyl group may reduce coupling efficiency. Optimize by using bulky ligands (e.g., XPhos) or microwave-assisted heating .

Q. What strategies are employed to evaluate this compound as a biochemical probe in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Molecular Docking : Simulate binding affinity to active sites (e.g., using AutoDock Vina) to predict interactions with the bromine and benzyloxymethyl groups .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6-chloro or 6-iodo derivatives) to assess bromine’s role in potency .

Q. How can researchers resolve discrepancies in reported reactivity patterns of this compound derivatives?

  • Methodological Answer :
  • Controlled Replication : Systematically vary reaction conditions (solvent, catalyst loading, temperature) to identify critical variables .
  • Isolation of Intermediates : Use in-situ NMR or LC-MS to detect transient species (e.g., Pd intermediates in cross-coupling) .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-bromo-2-methoxy-6-phenylpyrimidine) to isolate electronic vs. steric effects .

Key Notes

  • Safety : Handle brominated pyrimidines in fume hoods; use PPE to avoid exposure .
  • Data Integrity : Validate spectral data against NIST Chemistry WebBook references .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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